Ethyl (phenylacetoxy)acetate

Description

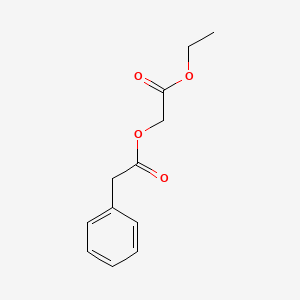

Ethyl (phenylacetoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a colorless liquid known for its use in various chemical reactions and applications. This compound is also referred to as ethoxycarbonylmethyl phenylacetate .

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)9-16-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKDJROFCQOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341870 | |

| Record name | Ethyl (phenylacetoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91497-39-1 | |

| Record name | Ethyl (phenylacetoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (phenylacetoxy)acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting phenylacetyl chloride with ethyl glycolate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of phenylacetic acid with ethyl chloroacetate. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions

Ethyl (phenylacetoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, it can hydrolyze to form phenylacetic acid and ethyl glycolate.

Reduction: It can be reduced using lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Phenylacetic acid and ethyl glycolate.

Reduction: Corresponding alcohol.

Substitution: Amides.

Scientific Research Applications

Chemical Properties and Characteristics

Ethyl (phenylacetoxy)acetate is characterized by its pleasant aroma and flavor profile, often described as sweet and fruity. It is a colorless liquid with a molecular formula of C10H12O2. The compound exhibits low toxicity and is considered a greener solvent alternative in many applications.

Flavoring Agent

This compound is widely used as a flavoring agent in the food industry. Its presence is noted in various fruit juices, wines, and other beverages, contributing to their aromatic profiles. The compound imparts a sweet, honey-like taste at concentrations as low as 10 ppm, making it valuable in food formulations.

Table 1: Flavor Profile of this compound

| Concentration (ppm) | Flavor Characteristics |

|---|---|

| 5-10 | Sweet, fruity |

| 10 | Honey-like |

| 650 | Detection threshold |

Fragrance Industry

In perfumery, this compound is utilized for its ability to enhance floral compositions. It is often included in formulations for scents that require a honey or waxy note. The compound's volatility allows it to evaporate quickly while leaving behind a lasting fragrance.

Table 2: Applications in Fragrance Composition

| Fragrance Type | Application |

|---|---|

| Floral | Enhances floral notes |

| Oriental | Contributes to low-cost oriental notes |

| Waxy | Adds depth to various scents |

Material Science

Recent studies have explored the use of this compound in self-healing materials. It has been investigated for its role as a solvent in epoxy systems, enabling the development of materials that can repair themselves after damage. This application highlights the compound's potential in advancing materials technology.

Biochemical Research

Research has indicated that this compound may influence biochemical processes. For instance, studies have shown that it can enhance the transport of sodium and glucose across cell membranes, suggesting potential applications in biomedical fields.

Case Study: Sodium and Glucose Transport Enhancement

- Objective: To investigate the effect of this compound on sodium and glucose transport.

- Methodology: In vitro studies using small intestine cells from golden hamsters.

- Findings: Increased transport rates of sodium and glucose were observed, indicating possible applications in drug delivery systems.

Safety and Regulatory Aspects

This compound is recognized for its low toxicity profile. It is non-mutagenic and considered safe for use in food products under regulated concentrations. Various regulatory bodies have assessed its safety for consumer applications.

Mechanism of Action

The mechanism of action of ethyl (phenylacetoxy)acetate involves its hydrolysis to form phenylacetic acid and ethyl glycolate. Phenylacetic acid can further participate in various biochemical pathways, including the synthesis of neurotransmitters and other bioactive molecules . The ester bond in this compound is susceptible to cleavage by esterases, leading to the release of its constituent acids .

Comparison with Similar Compounds

Ethyl (phenylacetoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Ethyl Acetate: Similar in structure but lacks the phenyl group, making it less reactive in certain biochemical pathways.

Methyl Butyrate: Has a different alkyl group, resulting in distinct physical and chemical properties.

List of Similar Compounds

- Ethyl acetate

- Methyl butyrate

- Ethyl benzoate

- Phenyl acetate

This compound stands out due to its unique combination of a phenyl group and an ester functional group, which imparts specific reactivity and applications in various fields.

Biological Activity

Ethyl (phenylacetoxy)acetate, a compound derived from the esterification of phenylacetic acid and ethanol, exhibits a range of biological activities that have garnered attention in pharmaceutical and toxicological research. This article reviews its biological properties, including cytotoxicity, antioxidant activity, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : 196.21 g/mol

- Structure : this compound is characterized by an ethyl group attached to a phenylacetoxy moiety.

Cytotoxicity

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. A notable study involved the evaluation of its effects on human breast cancer cells (MDA-MB-231). The compound exhibited considerable cytotoxicity, particularly at concentrations around 0.026 M, leading to apoptosis in these cells .

| Concentration (M) | % Cell Viability |

|---|---|

| 0.02 | 85% |

| 0.026 | 50% |

| 0.03 | 40% |

| 0.05 | 20% |

Antioxidant Activity

In addition to its cytotoxic properties, this compound has been studied for its antioxidant capabilities. A study on extracts from various plants showed that the ethyl acetate fraction exhibited strong antioxidant activity, which is attributed to its rich content of phenolic compounds .

Antioxidant Activity Table

| Extract Source | DPPH Scavenging IC₅₀ (μg/mL) |

|---|---|

| Hyssopus angustifolius (Flowers) | 275.4 |

| Hyssopus angustifolius (Leaves) | 297.6 |

| Hyssopus angustifolius (Stems) | 837.8 |

Case Study: Acute Toxicity

A significant case report described a near-fatal incident involving a 78-year-old woman who ingested nail polish remover containing approximately 85% ethyl acetate. The patient experienced severe metabolic acidosis and cardiovascular shock, necessitating intensive care and hemodialysis. This case highlights the potential toxicity of ethyl acetate in high doses, despite its general classification as safe in lower concentrations .

The cytotoxic effects of this compound may be linked to its ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, its antioxidant properties may mitigate oxidative stress in cells, contributing to its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.